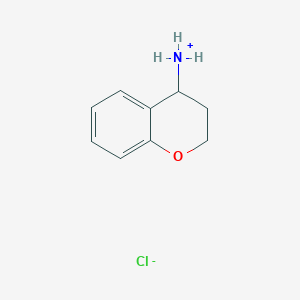

Chroman-4-ylamine, hydrochloride

Description

Significance of the Chroman Scaffold in Bioactive Molecules

The chroman scaffold, a benzopyran derivative, is a fundamental component in a multitude of pharmacologically active compounds. ontosight.airesearchgate.net This structural motif is present in a wide range of natural products, including flavonoids and tocopherols (B72186) (Vitamin E), which are known for their diverse biological activities. acs.org The versatility of the chroman ring system allows for the introduction of various substituents at different positions, leading to a vast chemical space for drug discovery. nih.gov This adaptability enables the fine-tuning of a molecule's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile.

The significance of the chroman scaffold is underscored by its presence in numerous approved drugs and clinical candidates. acs.orgresearchgate.net For instance, the chroman ring is a key feature of drugs with applications in cardiovascular medicine. ontosight.ainih.gov The inherent structural features of the chroman nucleus, including its rigidity and defined stereochemistry, contribute to its ability to bind with high affinity to specific biological targets. cymitquimica.com

Role as a Privileged Structure and Building Block in Drug Discovery

The concept of "privileged structures" is a cornerstone of modern medicinal chemistry, and the chroman scaffold is a prime example. researchgate.netnih.govacs.org A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govacs.org This promiscuity makes them valuable starting points for the development of new drugs for a wide range of diseases. The chroman skeleton's ability to serve as a scaffold for diverse functionalities allows medicinal chemists to generate libraries of compounds for high-throughput screening, accelerating the discovery of new lead molecules. researchgate.netnih.gov

Chroman-4-ylamine, hydrochloride, in particular, is a valuable building block due to the presence of a reactive amine group. cymitquimica.comchemimpex.com This amine functionality provides a convenient handle for chemical modification, allowing for the facile introduction of various side chains and functional groups to explore structure-activity relationships (SAR). nih.gov The hydrochloride salt form of the compound enhances its solubility in aqueous media, which is advantageous for biological testing and formulation studies. cymitquimica.com

Overview of Research Utility and Potential Therapeutic Areas

The research utility of this compound and its derivatives spans multiple therapeutic areas, driven by the diverse biological activities associated with the chroman scaffold. ontosight.airesearchgate.netnih.gov

Neurodegenerative Diseases: A significant area of research focuses on the potential of chroman-based compounds for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov Chroman derivatives have been investigated for their ability to inhibit key enzymes involved in the pathology of these diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). nih.gov Some compounds have shown the ability to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, potentially offering a dual-pronged therapeutic approach. nih.gov

Oncology: The chroman framework is also a promising scaffold for the development of novel anticancer agents. nih.govtandfonline.com Research has shown that certain chroman-4-one analogs can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). tandfonline.com The mechanism of action often involves the targeting of specific signaling pathways that are dysregulated in cancer.

Cardiovascular Diseases: Chroman derivatives have been explored for their potential in treating cardiovascular diseases. ontosight.ainih.gov The antioxidant properties of some chroman compounds may contribute to their cardioprotective effects. ontosight.ai

Other Therapeutic Areas: The versatility of the chroman scaffold has led to its investigation in other areas as well, including as anti-inflammatory, antimicrobial, and antiviral agents. researchgate.net

Interactive Data Table: Research Applications of Chroman Derivatives

| Therapeutic Area | Target/Mechanism | Example Compound Class | Research Finding |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE) Inhibition | Flavonoid-based chroman derivatives | Potent inhibition of AChE, with some compounds showing dual binding to CAS and PAS. nih.gov |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO) Inhibition | 3-(N-cyclicamino)-chromones | Selective inhibition of MAO-B. nih.gov |

| Oncology | Inhibition of Cancer Cell Proliferation | Chroman-4-one analogs | Demonstrated effectiveness against various cancer cell lines by inducing apoptosis. tandfonline.com |

| Oncology | Dual Anti-breast Cancer and Antiepileptic Activities | Chroman derivatives with Schiff base and isatin (B1672199) moieties | Some compounds exerted remarkable inhibitory effects on the growth of human breast cancer cell line MCF-7. nih.gov |

| Cardiovascular Diseases | Cardioprotective Effects | Chroman derivatives | Potential antioxidant and cardio-protective effects. ontosight.ai |

| Antifungal/Antioxidant | Multiple Targets | 3-benzylidene chroman-4-one analogs | Exhibited excellent anti-fungal, anti-oxidant, and anticancer activities. tandfonline.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-4-ylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMKYKMJUZEGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Chroman 4 Ylamine and Its Derivatives

General Synthetic Routes to Chroman-4-one Precursors

The chroman-4-one core is a fundamental building block for a wide array of synthetic compounds with notable biological activities. researchgate.netrsc.org Consequently, considerable research has been dedicated to developing efficient methods for its synthesis. rsc.org

Base-Promoted Crossed Aldol (B89426) Condensation and Intramolecular Oxa-Michael Addition

A prevalent and effective method for constructing the chroman-4-one skeleton involves a base-promoted crossed aldol condensation. acs.org This reaction typically occurs between a substituted 2'-hydroxyacetophenone (B8834) and an aldehyde. acs.org The initial aldol addition product then undergoes an intramolecular oxa-Michael ring closure to yield the chroman-4-one. acs.org This tandem reaction sequence provides a direct route to the desired heterocyclic system. nih.govmasterorganicchemistry.com The choice of base is critical and can influence the reaction's efficiency. For instance, pyrrolidine (B122466) has been employed as an organocatalyst in a diastereoselective aldol/oxa-Michael reaction to produce 2,3-ring substituted chromanones. nih.gov

The mechanism of the base-catalyzed aldol reaction involves the formation of a resonance-stabilized enolate which then acts as a nucleophile, attacking the carbonyl group of another molecule. masterorganicchemistry.comwikipedia.org The resulting aldol addition product may subsequently dehydrate to form an α,β-unsaturated carbonyl compound. wikipedia.org

Radical-Initiated Cascade Cyclization Strategies

Radical cascade cyclizations have emerged as a powerful and efficient strategy for the synthesis of substituted chroman-4-ones. researchgate.netresearchgate.net These reactions often proceed under mild conditions and exhibit high functional group tolerance. researchgate.net A common approach involves the cyclization of 2-(allyloxy)arylaldehydes initiated by various radical species. researchgate.netresearchgate.net

Different types of radicals have been successfully employed to introduce functionality at the C3-position of the chroman-4-one ring. These include:

Phosphoryl radicals: Silver-catalyzed reactions can generate phosphoryl radicals that initiate a cascade cyclization. researchgate.net

Acyl radicals: These can be generated and used in cascade transformations. rsc.org

Alkyl radicals: Visible-light photoredox catalysis can be used to generate alkyl radicals for the synthesis of 3-substituted chroman-4-ones. acs.org

Trifluoromethyl and other fluoroalkyl radicals: Visible-light photoredox catalysis has also been utilized for the introduction of fluoroalkyl groups. researchgate.net

These radical-based methods offer a direct and versatile route to a variety of functionalized chroman-4-ones. researchgate.netrsc.org

Microwave-Assisted Synthesis Protocols

Microwave irradiation has gained significant traction as an alternative heating method in organic synthesis, often leading to shorter reaction times, higher yields, and purer products. nih.govyoutube.com This technique has been successfully applied to the synthesis of chroman-4-ones. acs.org

One notable example is the one-step synthesis of chroman-4-ones via a base-mediated aldol condensation using microwave irradiation. acs.org This method has proven efficient for producing a range of substituted chroman-4-one derivatives. acs.org The benefits of microwave-assisted synthesis, such as reduced energy consumption and potential for improved selectivity, align with the principles of green chemistry. nih.govajgreenchem.com Microwave-assisted protocols can be conducted with or without a solvent. youtube.comajgreenchem.com When solvents are used, high-boiling point organic solvents like nitrobenzene (B124822) or chlorobenzene (B131634) are often preferred. youtube.com Solid supports such as alumina (B75360) or silica (B1680970) can also be employed in solvent-free microwave reactions. youtube.com

Conversion of Chroman-4-ones to Chroman-4-ylamines

The transformation of chroman-4-ones into the corresponding chroman-4-ylamines is a critical step in the synthesis of the target compounds.

Reductive Amination Approaches

Reductive amination is a primary method for the conversion of chroman-4-ones to chroman-4-ylamines. This process typically involves the reaction of the ketone with an amine source, followed by reduction of the intermediate imine or enamine. While specific details for the direct reductive amination of chroman-4-one to chroman-4-ylamine are not extensively detailed in the provided context, the general principles of this well-established transformation are applicable.

Asymmetric Synthesis and Chiral Resolution Techniques

Due to the presence of a stereocenter at the C4 position, the synthesis of enantiomerically pure chroman-4-ylamines is of significant interest. chemimpex.com This can be achieved through either asymmetric synthesis, which directly produces a single enantiomer, or by resolving a racemic mixture. wikipedia.org

Asymmetric synthesis offers the advantage of avoiding the loss of 50% of the material that is inherent to classical resolution. wikipedia.org Several organocatalytic methods have been developed for the asymmetric synthesis of chiral chromans. nih.govresearchgate.netmdpi.com For example, a highly enantioselective CBS reduction of substituted chroman-4-ones can yield (S)-chroman-4-ols, which can then be converted to (R)-chroman-4-amines through an azide (B81097) inversion and subsequent reduction. researchgate.net

Enantioselective Synthesis of (R)- and (S)-Chroman-4-ylamines

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Consequently, the development of methods to selectively synthesize either the (R)- or (S)-enantiomer of chroman-4-ylamine is of paramount importance. These enantiomerically pure compounds are crucial for investigating the stereospecific interactions with biological targets. sigmaaldrich.combldpharm.com

While specific, detailed synthetic procedures for the enantioselective synthesis of (R)- and (S)-chroman-4-ylamines are proprietary and often found within patent literature, the general approach involves the use of chiral catalysts or resolving agents. Asymmetric reduction of a suitable precursor, such as a chroman-4-one, using a chiral reducing agent can afford one enantiomer in excess. Alternatively, a racemic mixture of chroman-4-ylamine can be separated into its individual enantiomers through the formation of diastereomeric salts with a chiral acid, followed by separation and subsequent removal of the resolving agent. The commercial availability of both (R)- and (S)-Chroman-4-ylamine hydrochloride indicates that efficient and scalable enantioselective synthetic routes have been established. sigmaaldrich.combldpharm.com

Derivatization Strategies for Structural Modification

The versatility of the chroman-4-ylamine core allows for extensive structural modifications to explore structure-activity relationships and optimize desired properties. chemimpex.com These derivatization strategies are crucial for the development of novel therapeutic agents and materials. chemimpex.comnih.gov

Introduction of Functional Groups

The introduction of various functional groups onto the chroman-4-ylamine scaffold is a key strategy to modulate its physicochemical and biological properties. chemimpex.com This can be achieved through reactions targeting the aromatic ring, the chroman ring, or the primary amine. For instance, electrophilic aromatic substitution reactions can introduce substituents such as halogens, nitro groups, or alkyl groups onto the benzene (B151609) ring. google.com The amine group itself can be modified through alkylation, arylation, or acylation to introduce a wide array of functionalities. libretexts.orgyoutube.comyoutube.commakingmolecules.com These modifications can influence factors such as solubility, lipophilicity, and the ability to form specific interactions with biological targets. chemimpex.com

Formation of Amide Compounds

The primary amine of chroman-4-ylamine readily undergoes reactions with carboxylic acids and their derivatives to form amide compounds. algoreducation.comlibretexts.orgmasterorganicchemistry.com This transformation is a widely used strategy in medicinal chemistry to generate diverse libraries of compounds for biological screening. The reaction can be carried out using various coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the amide bond formation under mild conditions. algoreducation.commasterorganicchemistry.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be employed. libretexts.orgyoutube.com The resulting amide derivatives often exhibit altered biological activities and pharmacokinetic profiles compared to the parent amine. bldpharm.com

A study on the aminocarbonylation of 3-iodochromone with primary amines unexpectedly led to the formation of chroman-2,4-diones, highlighting a potential rearrangement pathway. nih.gov However, the reaction with secondary amines successfully produced the expected chromone-3-carboxamides. nih.gov

Table 1: Examples of Amide Synthesis from Amines

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Carboxylic Acid | Amine | Amide | Condensation algoreducation.com |

| Acid Chloride | Amine | Amide | Nucleophilic Acyl Substitution libretexts.orgyoutube.com |

| Acid Anhydride | Amine | Amide | Nucleophilic Acyl Substitution youtube.com |

This table provides a general overview of common amide formation reactions.

Development of Spirochromanones

Spirocyclic structures are of significant interest in drug discovery due to their rigid three-dimensional nature, which can lead to enhanced binding affinity and selectivity for biological targets. The synthesis of spirochromanones from chroman precursors represents an important derivatization strategy. researchgate.net For example, a multi-stage condensation reaction involving an α-hydroxy acetophenone (B1666503) and a cyclic ketone, followed by amidation, can yield novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues. researchgate.net Microwave-assisted synthesis has also been employed to efficiently produce spirochromanone derivatives. researchgate.net These complex heterocyclic systems have shown promise in various therapeutic areas. researchgate.netresearchgate.net

Synthesis of Dimeric Analogues

The synthesis of dimeric analogues, where two chroman-4-ylamine units are linked together, represents another avenue for structural modification. These dimeric compounds can be designed to interact with multiple binding sites on a biological target or to bridge two separate targets. The linkage between the two monomeric units can be varied in terms of length and flexibility to optimize the desired biological effect. While specific examples of dimeric chroman-4-ylamine analogues are not extensively detailed in the provided search results, the general principles of synthesizing dimeric compounds, as seen in the case of strychnine (B123637) analogues, can be applied. rsc.org This often involves linking two monomeric units through a suitable spacer via reactions targeting the primary amine or other functional groups on the chroman scaffold.

Biological Targets and Mechanisms of Action

Receptor Modulation

The chroman structure is a component of various biologically active molecules, leading to the hypothesis that Chroman-4-ylamine, hydrochloride might interact with several receptor systems.

GABAA Receptor Subtype Selectivity (e.g., α5 subtype)

Currently, there is no publicly available scientific literature that establishes a direct interaction between this compound and any subtype of the GABAA receptor, including the α5 subtype. Research into modulators of the GABAA α5 receptor has focused on other chemical scaffolds, such as benzodiazepines and coumarins. aau.dkaablocks.comacs.org

Serotonin (B10506) (5-HT4) Receptor Ligand Activity

Direct evidence of this compound acting as a ligand for the serotonin 5-HT4 receptor is not present in the current scientific literature. While derivatives of the broader chroman class have been investigated for activity at other serotonin receptors, such as the 5-HT7 and 5-HT1A receptors, specific data for the 4-amino substituted chroman at the 5-HT4 receptor is lacking. nih.govscience.govchembuyersguide.com

Sigma (σ1 and σ2) Receptor Affinity

Investigations into the sigma receptor affinity of chroman derivatives have been undertaken. Studies on certain 6-substituted-4H-chromen-4-one compounds have indicated an affinity for both σ1 and σ2 receptors. acs.org However, these compounds are structurally distinct from this compound, which possesses an amine at the 4-position and lacks substitution at the 6-position. Consequently, the affinity of this compound for sigma receptors remains undetermined.

Enzyme Inhibition

The potential for this compound to act as an enzyme inhibitor has been primarily inferred from studies on related chroman-4-one structures.

Sirtuin 2 (SIRT2) Inhibition and Selectivity

A significant body of research has identified chroman-4-one derivatives as potent and selective inhibitors of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. nih.govnih.govevitachem.comed.ac.uk Structure-activity relationship (SAR) studies of these compounds have consistently highlighted the critical role of the carbonyl group at the 4-position of the chroman ring for achieving high inhibitory potency. The replacement of this carbonyl group with an amine, as is the case in this compound, represents a substantial structural modification. It is hypothesized that this change would significantly impact the compound's ability to bind to and inhibit SIRT2, likely resulting in a considerable loss of activity. However, direct experimental data for the SIRT2 inhibitory activity of this compound is not available to confirm this.

Table 1: SIRT2 Inhibition by Selected Chroman-4-one Derivatives

| Compound | Modifications | SIRT2 IC50 (µM) | SIRT1/3 Inhibition |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 2-pentyl, 6,8-dibromo | 1.5 | <10% at 200 µM |

| (-)-6-bromo-2-pentylchroman-4-one | (-)-enantiomer, 2-pentyl, 6-bromo | 1.5 | Not specified |

| (+)-6-bromo-2-pentylchroman-4-one | (+)-enantiomer, 2-pentyl, 6-bromo | 4.5 | Not specified |

This table is based on data for chroman-4-one derivatives to provide context for potential SIRT2 inhibition. Data for this compound is not available.

Tyrosine Kinase Inhibition

There is no direct scientific evidence to suggest that this compound functions as a tyrosine kinase inhibitor. The development of tyrosine kinase inhibitors has largely focused on other heterocyclic scaffolds, such as quinazolines. rsc.orggoogle.com A patent has mentioned a more complex molecule, 5-((1R, 2S)-2-aminocyclohexylamine)-3-(chroman-4-ylamine)-pyrazine-2-carboxamide, as a pyrazine (B50134) kinase inhibitor, but this is structurally distinct from the simple this compound and targets a different kinase family.

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of the chroman-4-one scaffold have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of key neurotransmitters. Elevated MAO-B activity is associated with neuronal damage and the progression of neurodegenerative diseases. nih.gov

One study identified 5-hydroxy-2-methyl-chroman-4-one, isolated from the endogenous lichen fungus Daldinia fissa, as a selective inhibitor of human MAO-B. nih.gov This compound demonstrated approximately four-fold selectivity for MAO-B over MAO-A. nih.gov Further investigation revealed it to be a reversible and competitive inhibitor. nih.gov In silico pharmacokinetic modeling suggested that this compound has the potential to cross the blood-brain barrier. nih.gov Docking simulations indicated a higher binding affinity for MAO-B, attributed to a hydrogen bond interaction with the Cys172 residue in the enzyme's active site, an interaction not observed with MAO-A. nih.gov

Another line of research focused on synthetic chromone-hydroxypyridinone hybrids. These compounds were designed as multi-target-directed ligands with potential applications in Alzheimer's disease. nih.gov Several of these hybrids exhibited significant MAO-B inhibitory activity, with one compound in particular, 17d , showing potent and selective inhibition of human MAO-B (hMAO-B). nih.gov Docking studies of compound 17d suggested that it occupies both the substrate and entrance cavities of the MAO-B enzyme. nih.gov

| Compound | Target | Inhibitory Concentration (IC50) | Inhibition Constant (Ki) | Selectivity Index (SI) vs. MAO-A | Notes |

|---|---|---|---|---|---|

| 5-hydroxy-2-methyl-chroman-4-one | Human MAO-B | 3.23 µM | 0.896 µM | ~4 | Reversible and competitive inhibitor. nih.gov |

| Compound 17d (chromone-hydroxypyridinone hybrid) | Human MAO-B | 67.02 ± 4.3 nM | Not Reported | 11 | nih.gov |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The cholinergic system, particularly the enzyme acetylcholinesterase (AChE), is a key target in the symptomatic treatment of Alzheimer's disease. figshare.com Cholinesterase inhibitors work by reducing the breakdown of the neurotransmitter acetylcholine. figshare.com

In the evaluation of chroman-4-one derivatives, their potential to inhibit cholinesterases has also been assessed. Specifically, 5-hydroxy-2-methyl-chroman-4-one was tested for its inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The results indicated very weak inhibition for both enzymes. nih.gov

Pteridine (B1203161) Reductase 1 (PTR1) Inhibition

Pteridine reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Trypanosoma brucei and Leishmania species, the causative agents of Human African Trypanosomiasis and Leishmaniasis, respectively. jst.go.jpmdpi.com This enzyme is not present in human cells, making it an attractive target for the development of antiparasitic drugs. mdpi.com

Research has shown that chroman-4-one derivatives can act as inhibitors of PTR1. jst.go.jpresearchgate.net A study focusing on this scaffold synthesized and evaluated several chroman-4-one analogues for their activity against Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1). jst.go.jp One of the synthesized compounds, designated as compound 1 , was identified as the most potent derivative against TbPTR1. jst.go.jp Crystallographic studies of this compound in complex with TbPTR1 revealed that the chroman-4-one moiety is involved in a π-sandwich interaction with the nicotinamide (B372718) of the NADP+ cofactor and the Phe97 residue of the enzyme. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Percentage of Inhibition at 50 µM |

|---|---|---|---|

| Compound 1 (chroman-4-one analogue) | Trypanosoma brucei PTR1 (TbPTR1) | 31 µM jst.go.jp | 81% jst.go.jp |

| Leishmania major PTR1 (LmPTR1) | Not Reported | Not Reported |

IKr (hERG Potassium Channel) Inhibition

The human ether-à-go-go-related gene (hERG) encodes the alpha subunit of a potassium ion channel that is critical for cardiac repolarization. researchgate.netnih.gov Inhibition of this channel, which conducts the rapid component of the delayed rectifier potassium current (IKr), can lead to a prolongation of the QT interval and increase the risk of life-threatening cardiac arrhythmias. researchgate.netnih.gov

The potential for chroman-4-one derivatives to inhibit the IKr channel has been investigated. In one study, a series of 4-chromanone (B43037) compounds were specifically designed and synthesized as potential IKr inhibitors, with two of the synthesized compounds showing potent inhibitory activity. jst.go.jp Conversely, a different study that assessed a chroman-4-one derivative for a range of off-target activities, including hERG inhibition, found that the compound did not inhibit the channel. nih.gov

Cytochrome P450 (CYP) Enzyme Interactions in Profiling Studies

Cytochrome P450 (CYP) enzymes are a critical family of enzymes primarily located in the liver that are responsible for the metabolism of a wide variety of foreign compounds, including drugs. nih.gov Interactions with the CYP system, either as a substrate, inhibitor, or inducer, can lead to significant drug-drug interactions. nih.gov

As part of the safety profiling of potential drug candidates, chroman-4-one derivatives have been screened for their inhibitory effects on major CYP isoforms. In a study of a specific chroman-4-one derivative, its activity was assessed against five key human CYP enzymes: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The results showed a generally safe profile, with the compound not significantly inhibiting most of the tested isoforms. However, it did show notable inhibition of CYP2C19. nih.gov

Modulation of Biological Pathways

GABAergic Signaling Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is mediated through GABA receptors, most notably the GABAA receptors. researchgate.net Modulators of GABAA receptors can produce a range of effects, including sedative and anxiolytic actions. nih.gov

The chromanone scaffold has been investigated for its potential to modulate GABAergic signaling. A study on a new chromanone derivative, 5,7-dihydroxy-2,3-dimethyl-6-(3-methyl-but-2-enyl)-chroman-4-one , tested its ability to potentiate the current induced by GABA at recombinant α1β2γ2 GABAA receptors. The compound was found to be a potent positive allosteric modulator of the GABAA receptor. nih.gov

Impact on Cellular Functions

Specific studies detailing the impact of this compound, on cellular functions are not found in the current body of scientific research. The chroman-4-one scaffold, from which Chroman-4-ylamine is derived, is a core structure in many biologically active compounds, including flavonoids and other natural products. researchgate.netnih.govresearchgate.net Derivatives of chroman-4-one have been investigated for a wide array of cellular effects, including:

Anticancer Activity: Certain synthetic 3-methylidenechroman-4-ones have demonstrated high cytotoxicity against leukemia cell lines, inducing apoptosis through the extrinsic pathway. nih.gov

Anti-inflammatory Effects: Chroman-4-ones are known to exhibit anti-inflammatory properties by inhibiting enzymes involved in the inflammatory process. ontosight.ai

Antioxidant Properties: The chroman-4-one structure contributes to the antioxidant activity of many compounds, which involves scavenging free radicals and protecting cells from oxidative damage. ontosight.ainih.gov

Enzyme Inhibition: Substituted chroman-4-one derivatives have been synthesized and evaluated as selective inhibitors of enzymes like SIRT2, which is implicated in age-related diseases. acs.org

Antiparasitic Activity: Some chroman-4-one analogues have been synthesized and evaluated for their activity against parasites such as Trypanosoma brucei and Leishmania infantum. nih.gov

It is crucial to reiterate that these findings pertain to various derivatives of the chroman-4-one scaffold and not to this compound, itself. The influence of the 4-amino group and its hydrochloride salt on the biological activity of the chroman core has not been specifically elucidated in the context of cellular functions.

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd

Stereochemical Influence on Biological Activity

Chroman-4-ylamine contains a chiral center at the C-4 position, meaning its stereochemistry is a critical determinant of its biological activity. The spatial arrangement of the amine group dictates how the molecule interacts with its biological targets.

Impact of (R)- and (S)-Configurations on Target Interactions

The (R) and (S) enantiomers of chroman-4-ylamine can exhibit distinct biological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors. cymitquimica.comchemimpex.com The specific three-dimensional orientation of the amine functional group, dictated by the (R) or (S) configuration, can lead to variations in binding affinity and efficacy. cymitquimica.com For instance, (R)-Chroman-4-ylamine hydrochloride is noted for its role as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders, where specific stereochemistry is often crucial for effective receptor interaction. chemimpex.com Similarly, the (S)-enantiomer is also a valuable building block in medicinal chemistry for developing bioactive molecules with potential anti-inflammatory and neuroprotective effects. chemimpex.com

Positional and Substituent Effects on Efficacy and Selectivity

The efficacy and selectivity of chroman-based compounds are heavily influenced by the nature and position of substituents on the chroman ring system.

Halogenation and Electron-Withdrawing Groups

The introduction of halogens and other electron-withdrawing groups (EWGs) is a common strategy to modulate the potency of chroman derivatives. In the development of SIRT2 inhibitors based on the chroman-4-one scaffold, it was discovered that larger, electron-withdrawing substituents at the C-6 and C-8 positions were favorable for activity. nih.gov This strategic placement of EWGs can enhance binding affinity and influence the electronic properties of the scaffold. mdpi.com For example, the introduction of a 3-fluorophenylsulfanyl group at the C-2 position of a chromone (B188151) scaffold, a bioisostere of a phenol (B47542) group, resulted in a compound with prominent anti-inflammatory effects. nih.gov

Ring Substitutions (e.g., at C-2, C-6, C-8)

Substitutions at various positions on the chroman ring have been extensively explored to optimize biological activity.

C-2 Position: Substitution at the C-2 position can significantly impact potency. For SIRT2 inhibitors, incorporating a pentyl group at C-2, in combination with other substitutions, led to a highly potent compound. nih.gov In other series, substitutions at C-2 with groups like pyrazol-4-yl, methoxyphenyl, or chlorophenyl have yielded compounds with broad-spectrum antibacterial activity. nih.gov

C-6 and C-8 Positions: These positions on the benzo part of the chroman ring are critical for tuning activity. A study on chroman-4-one derivatives as SIRT2 inhibitors demonstrated that di-substitution with bromine at the C-6 and C-8 positions resulted in the most potent inhibitor in the series. nih.gov For isoflavanone (B1217009) (3-phenylchroman-4-one) based aromatase inhibitors, a methoxy (B1213986) group at the C-6 position led to a significant increase in inhibitory potency. nih.gov

General SAR: Broader studies on the chromanone scaffold indicate that substitutions at C-2, C-3, C-6, and C-7 are crucial for developing compounds with a wide range of biological activities, including antioxidant, antidiabetic, and antimicrobial effects. nih.gov

Table 1: Effect of Ring Substitution on SIRT2 Inhibition This interactive table shows the inhibitory concentration (IC₅₀) of different substituted chroman-4-one derivatives against the SIRT2 enzyme.

| Compound | Substituent at C-2 | Substituent at C-6 | Substituent at C-8 | IC₅₀ (µM) |

| 1 | -H | -Br | -Br | >50 |

| 2 | -Pentyl | -H | -H | 18 |

| 3 | -Pentyl | -Br | -H | 5.2 |

| 4 | -Pentyl | -Br | -Br | 1.5 |

| Data sourced from a study on SIRT2 inhibitors. nih.gov |

Conformation and Binding Mode Analysis

Understanding the binding mode of chroman derivatives within their target proteins is essential for structure-based drug design. Crystallographic and molecular docking studies have provided detailed insights into these interactions.

For instance, the crystal structure of a chroman-4-one analogue bound to Trypanosoma brucei pteridine (B1203161) reductase 1 (TbPTR1) revealed key binding interactions. The chroman-4-one moiety was found to be involved in a π-sandwich between the nicotinamide (B372718) ring of the NADP+ cofactor and a phenylalanine residue (Phe97). nih.gov Additionally, a hydroxyl group at the C-6 position formed hydrogen bonds with the phosphate (B84403) of NADP+ and a serine residue (Ser95), while the carbonyl group at C-4 hydrogen-bonded with an arginine residue (Arg17). nih.gov

Docking simulations of isoflavanone derivatives in the active site of aromatase have also been used to rationalize SAR. These studies highlighted the importance of hydrophobic interactions, hydrogen bonding, and coordination with the heme iron for inhibitory activity. nih.gov The flexibility of certain substituents, such as a phenoxy group, allowed for favorable π-π stacking interactions, leading to enhanced potency. nih.gov

Scaffold Optimization for Enhanced Pharmacological Profiles

The chroman-4-ylamine and related chroman-4-one scaffolds are considered highly optimizable, serving as starting points for the development of potent and selective inhibitors for a variety of biological targets. nih.govrsc.orgchemimpex.com The process of lead optimization involves iterative cycles of design, synthesis, and biological evaluation to improve the pharmacological profile of a lead compound. nih.gov

Research has demonstrated the successful optimization of the chroman scaffold for numerous targets:

Anticancer Agents: Chroman derivatives have been developed as potent acetyl-CoA carboxylase (ACC) inhibitors for cancer treatment. Optimization led to compound 4s with nanomolar binding affinity for both ACC1 and ACC2 and potent anti-proliferative activity against several cancer cell lines. nih.gov

Aromatase Inhibitors: For treating hormone-dependent breast cancer, isoflavanone derivatives have been optimized as aromatase inhibitors. Introduction of a methoxy group at C-6 or a phenoxyphenyl group at C-3 resulted in compounds with potent inhibitory effects. nih.gov

Antiparasitic Agents: The chroman-4-one scaffold has been optimized to develop inhibitors of pteridine reductase 1 (PTR1), a key enzyme in parasites like Trypanosoma brucei. These efforts provide a basis for designing novel anti-trypanosomatidic drugs. nih.gov

The structural diversity of the chroman-4-one family, which includes flavanones, isoflavanones, and various C-4 modified derivatives, provides a rich platform for scaffold optimization. nih.govresearchgate.net By systematically modifying the core structure and its substituents, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds to develop novel therapeutics. nih.govchemimpex.com

Table 2: Examples of Optimized Chroman Derivatives and Their Activities This interactive table showcases various optimized chroman derivatives and their corresponding biological activities and potencies (IC₅₀ values).

| Compound Name/Reference | Scaffold Type | Target | Key Substitutions | IC₅₀ Value |

| 6,8-dibromo-2-pentylchroman-4-one nih.gov | Chroman-4-one | SIRT2 | 2-pentyl, 6-bromo, 8-bromo | 1.5 µM |

| 6-methoxy-3-phenylchroman-4-one (2a) nih.gov | Isoflavanone | Aromatase | 6-methoxy, 3-phenyl | 0.26 µM |

| 3-(4-phenoxyphenyl)chroman-4-one (1h) nih.gov | Isoflavanone | Aromatase | 3-(4-phenoxyphenyl) | 2.4 µM |

| Compound 4s nih.gov | Chroman | ACC1/ACC2 | (details in source) | 98.06 nM (ACC1) |

Rational Design Principles

Rational drug design for chroman-based compounds leverages an understanding of how chemical modifications to the scaffold affect its biological activity. Studies on the structurally related chroman-4-one derivatives have provided significant insights into the structure-activity relationships (SAR) that guide the design of new, more potent, and selective molecules. acs.orgnih.gov

Research into chroman-4-one and chromone derivatives as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases, has established key design principles. acs.orgnih.gov These studies revealed that substitutions at the 2-, 6-, and 8-positions of the chroman ring are critical for inhibitory potency. acs.orgnih.gov

Key findings from these studies include:

Substitution at the 2-position: An alkyl chain with three to five carbons at this position was found to be important for high potency. acs.org

Substitutions at the 6- and 8-positions: The introduction of larger, electron-withdrawing groups, such as halogens (e.g., bromo groups), at these positions was favorable for activity. acs.orgnih.gov The most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, which had an IC₅₀ of 1.5 μM and showed high selectivity for SIRT2 over related enzymes SIRT1 and SIRT3. nih.gov

The Carbonyl Group: An intact carbonyl group at the 4-position was also determined to be crucial for high potency in the chroman-4-one series. acs.org

These principles, derived from chroman-4-one analogues, provide a rational basis for designing novel Chroman-4-ylamine derivatives. The amine group at the 4-position offers a distinct point for modification compared to the carbonyl in chroman-4-ones, potentially altering target interactions and pharmacological profiles. The design of new derivatives would logically involve exploring various substituents at the 2-, 6-, and 8-positions while leveraging the unique chemical properties of the 4-amino group. For instance, designing chroman-4-ylamine analogues for anticancer applications might involve incorporating Schiff base and isatin (B1672199) moieties, a strategy that has been explored with other chroman derivatives. nih.gov

The following table summarizes the SAR findings for SIRT2 inhibition by substituted chroman-4-one derivatives, which informs the rational design of related chroman compounds.

| Position | Preferred Substituent Type | Impact on Activity |

| 2 | Alkyl chain (3-5 carbons) | Increased potency |

| 4 | Intact Carbonyl | Crucial for high potency |

| 6 | Large, electron-withdrawing | Favorable for activity |

| 8 | Large, electron-withdrawing | Favorable for activity |

This table is based on SAR data for chroman-4-one derivatives as SIRT2 inhibitors. acs.org

Linker Design and Pharmacophore Integration

Modern drug design often involves creating more complex molecules where a pharmacophore—the essential molecular features responsible for a drug's biological activity—is connected to other molecular entities via a chemical linker. spirochem.comrdcthera.com This strategy is central to the development of therapeutics like antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). spirochem.com

Linker Design

A linker is a chemical moiety that covalently connects two or more parts of a molecule, such as a targeting molecule and a drug payload. rdcthera.com The design of the linker is critical as it can significantly influence the stability, solubility, and pharmacokinetic properties of the final conjugate. spirochem.comdigitellinc.com In the context of Chroman-4-ylamine, hydrochloride, the amine group at the 4-position serves as a prime attachment point for a linker. This allows the chroman-4-ylamine scaffold to act as a core structure that can be derivatized to interact with a specific biological target.

Key considerations in linker design include:

Stability: The linker must be stable enough to remain intact while the drug travels through the body to its target site. nih.gov

Controlled Release: For many applications, the linker is designed to be cleaved under specific physiological conditions, such as the acidic environment of a tumor or the presence of certain enzymes, ensuring the drug is released only where it is needed. spirochem.comresearchgate.net

Pharmacophore Integration

A pharmacophore model represents the key steric and electronic features necessary for a molecule to interact with a specific biological target. biorxiv.org These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.govnih.gov

For this compound, a pharmacophore model can be developed to guide the design of new derivatives with enhanced activity. This can be done using two main approaches:

Ligand-Based Pharmacophore Modeling: This method is used when the 3D structure of the target is unknown. It involves analyzing a set of known active molecules to identify the common chemical features responsible for their activity. nih.gov

Structure-Based Pharmacophore Modeling: When the 3D structure of the biological target is available, a pharmacophore model can be derived directly from the interactions observed between the target and a bound ligand. biorxiv.orgnih.gov This provides a more precise map of the features required for binding.

The Chroman-4-ylamine scaffold possesses several intrinsic pharmacophoric features that can be built upon. By integrating this scaffold with various linkers and other chemical moieties, novel compounds can be designed where the chroman-4-ylamine core provides the essential pharmacophoric elements for target binding.

The table below outlines the potential pharmacophoric features of the Chroman-4-ylamine scaffold.

| Feature Type | Location on Scaffold | Potential Role in Binding |

| Hydrogen Bond Donor | Amine group at C4; Hydroxyl on the benzene (B151609) ring (if present) | Forms directed interactions with target protein residues. |

| Hydrogen Bond Acceptor | Oxygen atom in the pyran ring | Interacts with hydrogen bond donor groups on the target. |

| Aromatic Ring | Benzene portion of the chroman ring | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Center | The aliphatic portion of the pyran ring | Engages in van der Waals or hydrophobic interactions. |

This table describes the inherent pharmacophoric features of the Chroman-4-ylamine core structure.

Preclinical in Vitro Research Methodologies

Cell-Based Assays for Receptor Function and Signaling

Cell-based assays are fundamental in understanding how a compound like Chroman-4-ylamine, hydrochloride, interacts with cellular receptors to initiate or inhibit signaling pathways. These assays utilize living cells to provide a biologically relevant context for studying the compound's effects.

Receptor binding assays are a primary tool to determine the affinity of a compound for a specific receptor. creative-bioarray.commerckmillipore.com These assays often employ a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. By introducing the test compound, researchers can measure its ability to displace the labeled ligand, thereby determining its binding affinity (IC50 value). merckmillipore.com Such assays can be adapted to a high-throughput format using multiwell plates, allowing for the rapid screening of numerous compounds. merckmillipore.comsigmaaldrich.com

Furthermore, downstream signaling events following receptor activation can be monitored. For G-protein coupled receptors (GPCRs), which are a common drug target, activation can lead to changes in intracellular second messengers like cyclic AMP (cAMP). nih.gov Assays that measure fluctuations in cAMP levels upon treatment with the compound can reveal whether it acts as an agonist, antagonist, or inverse agonist at a particular GPCR. nih.govnih.gov While specific data on this compound, in these assays is not publicly available, these are the standard methods that would be employed to characterize its receptor activity profile. For instance, the melanocortin-4 receptor (MC4R), a GPCR involved in energy homeostasis, has been studied extensively using such cell-based signaling assays to understand ligand binding and subsequent G-protein or arrestin-mediated signaling. nih.govnih.gov

Enzymatic Activity Assays

Enzymatic assays are critical for identifying and characterizing compounds that can modulate the activity of specific enzymes. Derivatives of the chroman scaffold have demonstrated notable inhibitory effects in various enzymatic assays.

Studies on chroman-4-one analogs, a class of compounds structurally related to Chroman-4-ylamine, have shown their potential as enzyme inhibitors. For example, certain chroman-4-one derivatives have been identified as inhibitors of Pteridine (B1203161) Reductase 1 (PTR1) from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1), enzymes crucial for the survival of these parasites. nih.gov In these studies, the inhibitory activity is quantified by measuring the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%.

Another significant target for chroman-4-one derivatives is Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases. nih.gov A series of substituted chroman-4-one derivatives were synthesized and evaluated for their ability to inhibit SIRT2. nih.gov The most potent of these compounds demonstrated IC50 values in the low micromolar range, highlighting the potential of the chroman scaffold in developing selective enzyme inhibitors. nih.gov

The general methodology for such assays involves incubating the purified enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation is then measured, often using spectrophotometric or fluorometric methods. frontiersin.orgfrontiersin.org For instance, the activity of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, can be assayed by measuring the release of radiolabeled CO2 from a labeled substrate or through colorimetric methods that detect the product, putrescine. frontiersin.orgfrontiersin.org

Table 1: Enzymatic Inhibition by Chroman-4-one Analogs

| Compound Class | Target Enzyme | Organism/Disease | Key Findings | Reference |

|---|---|---|---|---|

| Chroman-4-one analogs | Pteridine Reductase 1 (PTR1) | Trypanosoma brucei, Leishmania major | Identified as inhibitors with potential anti-parasitic activity. | nih.gov |

| Substituted chroman-4-one derivatives | Sirtuin 2 (SIRT2) | Neurodegenerative diseases | Showed selective inhibition with IC50 values in the low micromolar range. | nih.gov |

This table is based on data for chroman-4-one analogs, which are structurally related to this compound.

In Vitro Studies for Modulating Biological Functions (e.g., anti-inflammatory, neuroprotection)

In vitro studies are essential for assessing the potential of a compound to modulate complex biological processes such as inflammation and neuroprotection. These studies often utilize cell culture models that mimic pathological conditions.

For instance, the anti-inflammatory potential of compounds is frequently evaluated using lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW264.7 cell line. nih.govnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response characterized by the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6). nih.govnih.gov The ability of a test compound to reduce the levels of these mediators indicates its anti-inflammatory activity. While direct studies on this compound, are not detailed in the provided results, derivatives of the related 2-phenyl-4H-chromen-4-one have been shown to inhibit NO production and downregulate the expression of pro-inflammatory cytokines in LPS-stimulated cells. nih.govnih.gov

Neuroprotective effects can be assessed in vitro by exposing neuronal cell cultures to neurotoxic agents, such as glutamate (B1630785) or amyloid-beta peptides, and then evaluating the ability of the test compound to prevent cell death or dysfunction. These assays measure parameters like cell viability, mitochondrial function, and the production of reactive oxygen species.

High-Throughput Screening (HTS) of Compound Libraries

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. yale.edu This methodology is crucial for identifying initial "hits" from extensive compound libraries, which can then be optimized to become lead compounds.

HTS campaigns can employ a variety of assay formats, including biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., receptor activation or cell viability). pharmaron.com The process typically involves the use of multiwell plates (e.g., 384- or 1536-well formats) and robotic systems for liquid handling, incubation, and data acquisition. pharmaron.com The data generated from HTS is statistically analyzed to identify compounds that exhibit a significant and reproducible effect compared to controls. yale.edu

While there is no specific information available from the search results indicating that this compound, has been part of a specific HTS campaign, its scaffold is of interest in medicinal chemistry. Compound libraries for HTS are often designed to include diverse chemical structures, and a compound like this compound, would be a candidate for inclusion in such libraries for screening against a wide range of biological targets.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chroman-4-one |

| 2-phenyl-4H-chromen-4-one |

| Pteridine |

| Sirtuin |

| Lipopolysaccharide (LPS) |

| Nitric Oxide (NO) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Cyclic AMP (cAMP) |

| Glutamate |

| Amyloid-beta |

| Ornithine |

| Putrescine |

| Dyskerin |

Computational Chemistry and Molecular Modeling in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net This method is pivotal in understanding the interactions between a ligand, such as a chroman-4-ylamine derivative, and its biological target at the atomic level.

Research on structurally related chroman-4-one derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets and elucidating binding mechanisms. For instance, docking studies of chroman-4-one fused with 1,3,4-thiadiazole (B1197879) have been used to evaluate their anticancer potential. psgcas.ac.in Similarly, new chromane (B1220400) derivatives have been docked against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, to assess their potential as anti-inflammatory agents. researchgate.netresearchgate.net In one such study, a series of 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one derivatives were synthesized and their interactions with the COX-2 active site were simulated. The results indicated that specific substitutions on the chroman core could lead to favorable binding energies and a high number of interactions with key amino acid residues, suggesting potent inhibitory activity. researchgate.net

These studies on chroman-4-one analogs highlight a common binding motif where the chroman core establishes crucial interactions within the active site of the target protein. For example, in studies on chromone (B188151) derivatives targeting the HERA protein for cytotoxic activity and Peroxiredoxins for antioxidant activity, molecular docking revealed significant binding affinities, corroborating the experimental findings. nih.gov The insights gained from the docking of these related compounds can guide the investigation of Chroman-4-ylamine, hydrochloride against similar targets. The amine group at the 4-position would be expected to form different hydrogen bonding patterns compared to the ketone group in chroman-4-one, potentially leading to altered binding affinities and selectivities.

Table 1: Representative Molecular Docking Studies on Chroman Derivatives

| Derivative Class | Target Protein | Key Findings |

| Chroman-4-one fused 1,3,4-thiadiazole | γ-Secretase | Identified as a promising scaffold for anticancer drug development. psgcas.ac.in |

| 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one | Cyclooxygenase-2 (COX-2) | Specific derivatives showed high binding affinity, suggesting anti-inflammatory potential. researchgate.net |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | HERA protein, Peroxiredoxins | Strong binding energies correlated with observed cytotoxic and antioxidant activities. nih.gov |

Homology Modeling for Target Protein Structures

A significant challenge in structure-based drug design is the availability of the three-dimensional structure of the target protein, which is often determined by experimental techniques like X-ray crystallography or NMR spectroscopy. nih.gov When an experimental structure is unavailable, homology modeling provides a powerful alternative to generate a reliable 3D model of the target protein. nih.gov This method relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. redalyc.org

The process involves identifying a protein with a known structure (the template) that has a high sequence similarity to the target protein. The sequence of the target protein is then aligned with the template sequence, and a 3D model of the target is built based on the template's structure. nih.govsemanticscholar.org The quality of the resulting model is highly dependent on the degree of sequence identity between the target and the template; an identity of 40% or higher is generally considered to yield a high-quality model. redalyc.org

Prediction of Pharmacodynamic Properties

Computational methods are increasingly used to predict the pharmacodynamic properties of drug candidates, which describe the biochemical and physiological effects of drugs on the body. These in silico predictions help in the early assessment of a compound's potential efficacy and in understanding its mechanism of action.

For chroman derivatives, computational studies have been employed to predict their activity against various biological targets. For instance, in the development of novel anticancer agents, molecular docking and subsequent analysis of the binding interactions can provide a prediction of the compound's ability to inhibit a specific enzyme or receptor. nih.govnih.gov The docking scores and predicted binding affinities from these simulations serve as an initial indicator of the compound's potential pharmacodynamic effect.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.gov For a series of Chroman-4-ylamine analogs, a QSAR model could be developed to predict the anticancer activity based on various molecular descriptors. This allows for the virtual screening of a large library of related compounds and the prioritization of the most promising candidates for synthesis and experimental testing. nih.gov

Ligand-Based and Structure-Based Design Strategies

Both ligand-based and structure-based design strategies are integral to modern drug discovery and can be applied to the development of novel therapeutics based on the Chroman-4-ylamine scaffold.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach relies on the knowledge of molecules that are known to interact with the target. nih.gov By analyzing the common structural and electronic features of these active ligands, a pharmacophore model can be developed. This model represents the essential features required for biological activity and can be used to search for new, structurally diverse molecules that fit the model. nih.gov

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, either from experimental methods or from homology modeling. youtube.comnih.gov This approach allows for the rational design of ligands that can fit into the binding site of the target with high affinity and selectivity. youtube.com Molecular docking, as discussed earlier, is a key tool in structure-based design. By visualizing the interactions between a Chroman-4-ylamine derivative and its target, medicinal chemists can make informed decisions on how to modify the structure of the ligand to improve its binding and, consequently, its biological activity.

The development of chroman-based compounds often involves a combination of these strategies. For example, initial hits might be identified through a ligand-based virtual screen, and then these hits can be optimized using a structure-based approach once a reliable model of the target protein is obtained.

Research Perspectives and Future Directions

Development of Novel Therapeutic Agents for Neurological Disorders

The chroman-4-ylamine scaffold is a key building block in the design of novel therapeutic agents targeting a range of neurological disorders. rsc.orgdoaj.org Its derivatives have shown promise in addressing the complexities of conditions like Alzheimer's and Parkinson's disease through various mechanisms of action.

One of the primary strategies involves the inhibition of cholinesterase enzymes, which are crucial in the progression of Alzheimer's disease. A small library of gem-dimethyl-chroman-4-amine compounds, synthesized through reductive amination of the corresponding chromanone, demonstrated selective inhibition of equine serum butyrylcholinesterase (eqBuChE) with IC50 values ranging from 7.6 to 67 μM. nih.gov Kinetic studies revealed that these compounds act as mixed inhibitors. nih.gov Furthermore, amino-7,8-dihydro-4H-chromenone derivatives have been designed and synthesized as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bohrium.comresearchgate.net One particular derivative, 4k , exhibited potent BChE inhibition with an IC50 value of 0.65 ± 0.13 µM, showing a competitive-type inhibition with a Ki value of 0.55 µM. bohrium.comresearchgate.net

Beyond cholinesterase inhibition, chromanone derivatives are being investigated for their neuroprotective and anti-neuroinflammatory properties. researchgate.net Certain chromone (B188151) derivatives have been shown to suppress neuroinflammation and improve mitochondrial function in experimental models of Alzheimer's disease. mums.ac.ir These compounds were found to restore aerobic metabolism, increase the activity of mitochondrial enzymes, and reduce neuroinflammation in the hippocampus of rats. mums.ac.ir Another study revealed that a chromanone-based derivative, 4e , could mitigate the inflammation response in a mouse model by inhibiting microglial activation. researchgate.net Mechanistically, this compound was found to deactivate NF-κB by interfering with TLR4-mediated signaling pathways. researchgate.net

In the context of Parkinson's disease, chroman-4-one derivatives have been explored as inhibitors of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters like dopamine. nih.gov While some gem-dimethylchromanamine derivatives showed only moderate activity against MAO-B, the chromane (B1220400) scaffold remains a promising starting point for the development of more potent inhibitors. nih.gov The development of piperine (B192125) analogues, some incorporating a chroman-like structure, has also shown promise in protecting dopaminergic neurons in models of Parkinson's disease. nih.gov

| Derivative Class | Target Enzyme/Process | Neurological Disorder | Key Findings | Citations |

| gem-dimethyl-chroman-4-amine | Butyrylcholinesterase (BChE) | Alzheimer's Disease | Selective inhibition with IC50 values of 7.6 – 67 μM. nih.gov | nih.gov |

| amino-7,8-dihydro-4H-chromenone | Butyrylcholinesterase (BChE) | Alzheimer's Disease | Compound 4k showed potent inhibition (IC50 = 0.65 ± 0.13 µM). bohrium.comresearchgate.net | bohrium.comresearchgate.net |

| Chromone derivatives | Neuroinflammation, Mitochondrial dysfunction | Alzheimer's Disease | Reduced neuroinflammation and improved mitochondrial function in rat models. mums.ac.ir | mums.ac.ir |

| Chromanone-based derivative 4e | NF-κB activation, Microglial activation | Neuroinflammation | Mitigated inflammation in a mouse model by inhibiting microglial activation. researchgate.net | researchgate.net |

| gem-dimethylchromanamines | Monoamine oxidase B (MAO-B) | Parkinson's Disease | Moderate inhibitory activity observed. nih.gov | nih.gov |

Exploration in Antimicrobial Research

The chroman-4-ylamine scaffold and its derivatives are being investigated for their potential as novel antimicrobial agents. Research has demonstrated activity against a range of bacterial and fungal pathogens, highlighting the versatility of this chemical structure in combating infectious diseases.

A study on N-(chroman-4-ylidene)aryloxyacetohydrazones revealed interesting antimycobacterial activities. nih.gov These compounds, synthesized from chroman-4-one, represent a promising avenue for the development of new treatments for tuberculosis. nih.gov In another significant finding, a series of 2-vinylchroman-4-ones, which are analogues of the natural products Aposphaerin A and B, were identified as potent antibiotics. nih.gov These derivatives exhibited significant activity against multiresistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov Specifically, 2-vinylchroman-4-ones containing an unsubstituted vinyl group and a chloride group on the chromanone moiety showed the best spectrum of antimicrobial activity. nih.gov

The antifungal potential of chromanone derivatives has also been a focus of research, particularly against Candida albicans, a common cause of fungal infections. The total synthesis of Chromanone A, a natural product, and its analogues has provided a platform for evaluating their antifungal properties. rsc.orgnih.govresearchgate.net One of the synthetic precursors of Chromanone A, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, exhibited a minimum inhibitory concentration (MIC) of 7.8 μg/mL against C. albicans. rsc.orgnih.govresearchgate.net This compound was also found to inhibit the yeast's virulence factors, including the formation of germ tubes and the secretion of phospholipases. rsc.orgnih.govresearchgate.net Furthermore, it completely inhibited the growth of C. albicans in preformed biofilms at a concentration of 62.5 μg/mL. rsc.orgnih.govresearchgate.net Other studies have shown that chromone-3-carbonitrile derivatives also exhibit good antifungal activity against various Candida species, with MIC values ranging from 5 to 50 µg/mL. doaj.orgasm.orgnih.gov

| Derivative Class | Target Organism(s) | Key Findings | Citations |

| N-(chroman-4-ylidene)aryloxyacetohydrazones | Mycobacterium tuberculosis | Showed interesting antimycobacterial activities. nih.gov | nih.gov |

| 2-vinylchroman-4-ones | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibiotic activity against multiresistant strains. nih.gov | nih.gov |

| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | Candida albicans | MIC of 7.8 μg/mL; inhibited virulence factors and biofilm growth. rsc.orgnih.govresearchgate.net | rsc.orgnih.govresearchgate.net |

| Chromone-3-carbonitriles | Candida species | Good antifungal activity with MICs of 5-50 µg/mL. doaj.orgasm.orgnih.gov | doaj.orgasm.orgnih.gov |

Advancements in Anticancer Research

The chroman-4-ylamine scaffold is a privileged structure in the design of potential anticancer agents. ucl.ac.ukacs.org Numerous studies have highlighted the cytotoxic activity of its derivatives against a variety of human cancer cell lines, demonstrating the potential for developing novel chemotherapeutic agents.

Research into 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one (B147511) derivatives has shown promising anticancer activities. acs.org These compounds were evaluated by the National Cancer Institute (NCI) against sixty human tumor cell lines, with some exhibiting significant inhibitory effects. acs.org Further studies on chroman-2,4-dione derivatives revealed moderate cytotoxic effects against several cancer cell lines, with a notable potency against MOLT-4 (acute lymphoblastic leukemia) and HL-60 (promyelocytic leukemia) cells. unr.edu.ar Specifically, one chroman-2,4-dione derivative displayed an IC50 value of 24.4 ± 2.6 μM against MOLT-4 cells and 42.0 ± 2.7 μM against HL-60 cells. unr.edu.ar

The structural modifications of the chromanone core have been systematically explored to enhance anticancer efficacy. For instance, a study on chromanone derivatives demonstrated that certain compounds exhibited enhanced selectivity for cancer cells over normal cells. ijrpc.com A 3-chlorophenylchromanone derivative with a 2-methylpyrazoline moiety showed strong cytotoxicity against A549 lung cancer cells. ijrpc.com Another area of investigation involves the development of quercetagetin (B192229) derivatives, which incorporate a chroman-like structure. One such derivative, compound 2a , exhibited potent inhibitory function against several leukemia cell lines, with IC50 values of 0.159 μM for K562, 0.312 μM for K562R, 0.271 μM for KG-1, and 0.276 μM for U937 cells. mdpi.com

| Derivative Class | Cancer Cell Line(s) | IC50 Values | Citations |

| Chroman-2,4-dione derivative | MOLT-4 (Acute Lymphoblastic Leukemia) | 24.4 ± 2.6 μM | unr.edu.ar |

| Chroman-2,4-dione derivative | HL-60 (Promyelocytic Leukemia) | 42.0 ± 2.7 μM | unr.edu.ar |

| 3-chlorophenylchromanone derivative | A549 (Lung Cancer) | Strong cytotoxicity observed. ijrpc.com | ijrpc.com |

| Quercetagetin derivative 2a | K562 (Chronic Myelogenous Leukemia) | 0.159 μM | mdpi.com |

| Quercetagetin derivative 2a | K562R (Imatinib-resistant CML) | 0.312 μM | mdpi.com |

| Quercetagetin derivative 2a | KG-1 (Acute Myelogenous Leukemia) | 0.271 μM | mdpi.com |

| Quercetagetin derivative 2a | U937 (Histiocytic Lymphoma) | 0.276 μM | mdpi.com |

Potential in Parasitic Disease Treatment

The chroman-4-ylamine scaffold has emerged as a promising framework for the development of novel therapies against parasitic diseases, particularly those caused by trypanosomatid parasites like Leishmania and Trypanosoma. A key target in this research is the enzyme pteridine (B1203161) reductase 1 (PTR1), which is essential for the survival of these parasites.

Several studies have focused on chroman-4-one derivatives as inhibitors of PTR1. In one study, three chroman-4-one analogues were synthesized and evaluated against Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1). rsc.orgnih.gov One of these compounds demonstrated an IC50 value of 31 µM against TbPTR1 and also showed activity against the parasites themselves, with a selectivity index greater than 7, indicating a favorable toxicity profile. rsc.orgnih.gov Further computational analysis revealed that this chroman-4-one derivative had a greater binding affinity for TbPTR1 compared to LmPTR1, with a calculated binding energy (ΔGbind) of -49.0507 Kcal/mol for TbPTR1 versus -29.2292 Kcal/mol for LmPTR1. nih.govnih.gov

Research has also extended to thiochroman-4-one derivatives, which have shown significant leishmanicidal activity. A series of these compounds were tested against intracellular amastigotes of Leishmania panamensis. nih.gov Compounds bearing a vinyl sulfone moiety displayed the highest activity, with EC50 values lower than 10 μM. nih.gov Notably, a 6-fluoro substituted thiochroman-4-one derivative was the most active, with an EC50 of 3.23 μM and a high selectivity index of 174, surpassing the reference drug amphotericin B. nih.gov

The development of chromone-peptidyl hybrids represents another innovative approach. These hybrids have shown potential antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis. doaj.org Three of the synthesized hybrids exhibited IC50 values ranging from 9.8 to 12 µM, comparable to the drug erufosine. doaj.org Importantly, these compounds were found to be non-cytotoxic to human cells at concentrations up to 100 µM. doaj.org

| Derivative Class | Target Organism/Enzyme | Key Findings | Citations |

| Chroman-4-one analogue | Trypanosoma brucei PTR1 (TbPTR1) | IC50 of 31 µM. rsc.orgnih.gov | rsc.orgnih.gov |

| Chroman-4-one analogue | Trypanosoma brucei | Selectivity index > 7. rsc.orgnih.gov | rsc.orgnih.gov |

| 6-fluoro thiochroman-4-one derivative | Leishmania panamensis | EC50 of 3.23 μM. nih.gov | nih.gov |

| Chromone-peptidyl hybrids | Leishmania donovani | IC50 values of 9.8 - 12 µM. doaj.org | doaj.org |

Integration of Advanced Research Methodologies

The exploration of chroman-4-ylamine hydrochloride and its derivatives has been significantly enhanced by the integration of advanced research methodologies. Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis have become indispensable tools for rational drug design and for understanding the mechanisms of action of these compounds.

Molecular docking studies have been extensively used to predict the binding modes of chroman derivatives with their biological targets. For instance, in the context of Alzheimer's disease, docking simulations have provided insights into how amino-7,8-dihydro-4H-chromenone derivatives interact with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bohrium.comresearchgate.net These studies have helped to rationalize the observed inhibitory activities and guide the synthesis of more potent inhibitors. bohrium.comresearchgate.net Similarly, molecular docking has been employed to understand the binding of chroman-4-one derivatives to the active site of pteridine reductase 1 (PTR1) from Trypanosoma brucei and Leishmania major, explaining the observed differences in inhibitory potency. nih.govnih.gov

QSAR analysis has been instrumental in identifying the key structural features that govern the biological activity of chroman derivatives. By establishing a mathematical relationship between the chemical structure and biological activity, QSAR models can predict the activity of new, unsynthesized compounds. This approach has been applied to series of 1,4-naphthoquinone (B94277) derivatives, which share structural similarities with chromanones, to develop models that predict their cytotoxic activities against various cancer cell lines. nih.gov These models have provided valuable guidelines for the structural modification of these compounds to enhance their anticancer potency. nih.gov

The combination of in silico screening and in vitro assays has proven to be a powerful strategy for the discovery of new bioactive chroman derivatives. Virtual screening of compound libraries has led to the identification of novel butyrylcholinesterase inhibitors from a series of azaphenothiazine derivatives, which share some structural features with chroman-based compounds. nih.gov This integrated approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological evaluation.

Role in Natural Product Synthesis and Analogue Development

Chroman-4-ylamine and its related chromanone scaffold are not only important synthetic building blocks but are also found in a variety of natural products with significant biological activities. researchgate.netnih.gov The synthesis of these natural products and their analogues is a key area of research, providing access to complex molecules for biological evaluation and further development.

A notable example is the first total synthesis of Chromanone A , a natural product isolated from a marine-derived fungus. rsc.orgnih.govresearchgate.netresearchgate.net This synthesis was achieved in a straightforward and convenient manner, providing a scalable route to this unique C-3 substituted 2-hydroxymethyl chromone. rsc.orgnih.govresearchgate.netresearchgate.net The availability of synthetic Chromanone A and its analogues has enabled the evaluation of their antifungal activity against pathogens like Candida albicans. rsc.orgnih.govresearchgate.net

The chromane and chromene skeletons are present in numerous other natural products that exhibit antiprotozoal activity. nih.gov The natural product encecalin , for instance, has served as a key intermediate for the synthesis of various amine, amide, and ether derivatives. nih.gov The development of synthetic routes to these natural product scaffolds allows for the creation of diverse libraries of analogues, which can be screened for improved potency and selectivity. This approach has led to the identification of novel chromene and chromane-derived amines with promising activity against Plasmodium falciparum, Trypanosoma brucei rhodesiense, and Leishmania donovani. nih.gov

The versatility of the chroman-4-one framework as a scaffold for creating bioactive compounds is further highlighted by its use in the development of peptidomimetics. By attaching amino acid side chains to the chromanone core, researchers have been able to develop mimetics of the peptide hormone somatostatin (B550006). nih.gov This strategy has resulted in compounds with agonistic properties for somatostatin receptors, demonstrating the potential of the chroman scaffold in mimicking the structure and function of complex biomolecules. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |